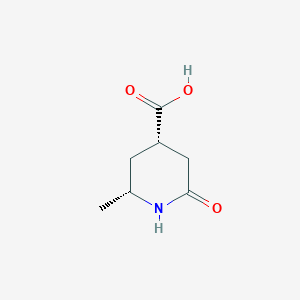![molecular formula C21H18N4O2 B2633461 8-{[1-(1H-1,3-benzodiazole-5-carbonyl)pyrrolidin-3-yl]oxy}quinoline CAS No. 1903269-02-2](/img/structure/B2633461.png)
8-{[1-(1H-1,3-benzodiazole-5-carbonyl)pyrrolidin-3-yl]oxy}quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-{[1-(1H-1,3-benzodiazole-5-carbonyl)pyrrolidin-3-yl]oxy}quinoline is a complex organic compound that features a quinoline core linked to a benzimidazole moiety through a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[1-(1H-1,3-benzodiazole-5-carbonyl)pyrrolidin-3-yl]oxy}quinoline typically involves multiple steps:
Formation of the Benzimidazole Moiety: This step involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole ring.
Synthesis of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized by reacting a suitable amine with a cyclic ketone or aldehyde under reductive amination conditions.
Coupling Reaction: The benzimidazole and pyrrolidine intermediates are coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the Quinoline Derivative: The final step involves the reaction of the coupled intermediate with a quinoline derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
8-{[1-(1H-1,3-benzodiazole-5-carbonyl)pyrrolidin-3-yl]oxy}quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
8-{[1-(1H-1,3-benzodiazole-5-carbonyl)pyrrolidin-3-yl]oxy}quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 8-{[1-(1H-1,3-benzodiazole-5-carbonyl)pyrrolidin-3-yl]oxy}quinoline involves its interaction with molecular targets such as DNA and proteins. The benzimidazole moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can bind to proteins, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like benzimidazole itself and its derivatives share structural similarities and biological activities.
Quinoline Derivatives: Compounds such as quinine and chloroquine, which have a quinoline core, exhibit similar pharmacological properties.
Uniqueness
8-{[1-(1H-1,3-benzodiazole-5-carbonyl)pyrrolidin-3-yl]oxy}quinoline is unique due to its combined structural features of benzimidazole, pyrrolidine, and quinoline. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
3H-benzimidazol-5-yl-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c26-21(15-6-7-17-18(11-15)24-13-23-17)25-10-8-16(12-25)27-19-5-1-3-14-4-2-9-22-20(14)19/h1-7,9,11,13,16H,8,10,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXFMVHRVHHGQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC5=C(C=C4)N=CN5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
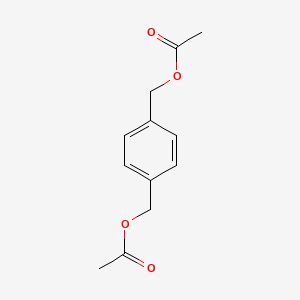
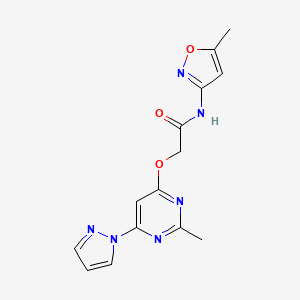
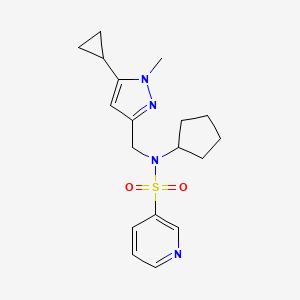
![4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoate](/img/structure/B2633386.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide](/img/structure/B2633389.png)
![N-(3-Ethoxyspiro[3.3]heptan-1-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]prop-2-enamide](/img/structure/B2633391.png)
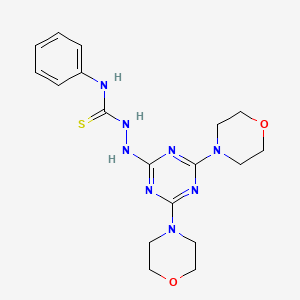
![2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B2633393.png)
![2-[2-(3-furyl)vinyl]-5-hydroxy-1-benzofuran-3-carbaldehyde](/img/structure/B2633395.png)
![6-benzyl-3-(4-phenylpiperazine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2633397.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2633398.png)

